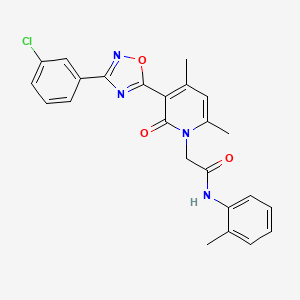

![molecular formula C7H11N3 B3012129 3-(Azidomethyl)bicyclo[3.1.0]hexane CAS No. 1936290-27-5](/img/structure/B3012129.png)

3-(Azidomethyl)bicyclo[3.1.0]hexane

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

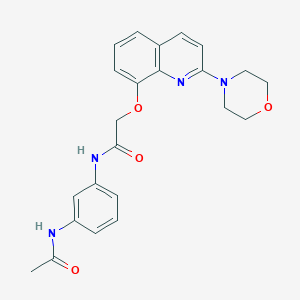

3-(Azidomethyl)bicyclo[3.1.0]hexane is a useful research compound. Its molecular formula is C7H11N3 and its molecular weight is 137.186. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

科学的研究の応用

Core Structure in Bioactive Compounds Bicyclo[3.1.0]hexane derivatives, including those with embedded heteroatoms, have been recognized for their diverse biological activities. They serve as conformationally locked analogues in nucleoside building blocks and as core structures in natural compound synthesis, bioactive compounds, novel materials, and catalysts. For example, methanoproline, a natural inhibitor of proline metabolism, incorporates a similar bicyclic structure (Jimeno, Pericàs, Wessel, Alker, & Müller, 2011).

Synthesis of Derivatives N-allylynamides can be converted into 3-aza-bicyclo[3.1.0]hexan-2-one derivatives using specific catalysts and oxidants. This process showcases the versatility of the bicyclo[3.1.0]hexane framework in synthesizing a variety of functional derivatives (Wang, Ran, Xiu, & Li, 2013).

Ring Opening Under Specific Conditions Studies show that bicyclo[3.1.0]hexanes, when activated with certain functional groups, undergo methanolysis with cleavage of the cyclopropane bonds under different acidic or basic conditions. This reaction is crucial for understanding the chemical behavior of these compounds (Lim, Mcgee, & Sieburth, 2002).

Catalytic Isomerization The cycloisomerization of certain compounds catalyzed by cationic triphenylphosphinegold(I) complexes can produce a wide range of bicyclo[3.1.0]hexane structures, demonstrating the catalytic versatility of this framework (Luzung, Markham, & Toste, 2004).

Spin-Spin Coupling Investigations Compounds like bicyclo[3.1.0]hexan-4-one-1-carboxylic acid ethylene ketal exhibit interesting cases of long-range spin-spin coupling, vital for understanding the magnetic properties of these molecules (Briden, Smissman, & Creese, 1968).

作用機序

Target of Action

3-(Azidomethyl)bicyclo[3.1.0]hexane, also known as 3-ABH, is a heterocyclic system often present in molecules capable of acting on various biological targets . Compounds comprising the 3-ABH moiety are known to be inhibitors of histone deacetylase , antagonists of morphine-induced antinociception , and antagonists of opioid receptors . They also show antibacterial activity .

Mode of Action

The 3-ABH derivatives are known to confer tighter binding to the target protein, providing better selectivity, resulting in less off-target effects . For instance, they can inhibit histone deacetylase, an enzyme that removes acetyl groups from an ε-N-acetyl lysine amino acid on a histone, allowing the histones to wrap the DNA more tightly. This is considered to be a general gene repression process .

Biochemical Pathways

The biochemical pathways affected by 3-ABH derivatives are diverse due to their ability to interact with various targets. For instance, by inhibiting histone deacetylase, they can impact gene expression and influence various biological processes such as cell cycle progression and differentiation .

Pharmacokinetics

It’s worth noting that these compounds are often designed to have high bioavailability and resistance to metabolism .

Result of Action

The molecular and cellular effects of 3-ABH action are dependent on the specific derivative and its target. For instance, histone deacetylase inhibitors can lead to an increase in gene expression, potentially influencing cell behavior . Antagonists of morphine-induced antinociception could potentially reduce pain sensation .

特性

IUPAC Name |

3-(azidomethyl)bicyclo[3.1.0]hexane |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H11N3/c8-10-9-4-5-1-6-3-7(6)2-5/h5-7H,1-4H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SBNVFBIRTVNPPW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CC2C1C2)CN=[N+]=[N-] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H11N3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

137.18 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Ethyl 2-[2-(phenoxycarbonylamino)-1,3-thiazol-4-yl]acetate](/img/structure/B3012046.png)

![Methyl 2-[4-(methylamino)butanoylamino]acetate;hydrochloride](/img/structure/B3012048.png)

![7-(2-methoxyethyl)-3-methyl-8-[(2E)-2-(3-nitrobenzylidene)hydrazinyl]-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B3012051.png)

![N-(3-(2,3-dihydroimidazo[2,1-b]thiazol-6-yl)phenyl)-3-methyl-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide](/img/structure/B3012052.png)

![5-Methoxy-3H-spiro[2-benzofuran-1,4'-piperidine] hydrochloride](/img/structure/B3012054.png)

![N-(3-fluorophenyl)-2-[2-oxo-3-(3-phenyl-1,2,4-oxadiazol-5-yl)pyridin-1(2H)-yl]acetamide](/img/structure/B3012058.png)

![N-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)-1-(thiophen-2-ylsulfonyl)pyrrolidine-2-carboxamide](/img/structure/B3012062.png)

![2-(6-chloro-4-(2-fluorophenyl)-1,1-dioxido-2H-benzo[e][1,2,3]thiadiazin-2-yl)-N-mesitylacetamide](/img/structure/B3012065.png)

![(E)-2-phenyl-N-[(6-pyrazol-1-ylpyridin-3-yl)methyl]ethenesulfonamide](/img/structure/B3012066.png)